molecular formula C15H19N3O3 B2522112 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 4875-50-7

4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B2522112
CAS No.: 4875-50-7
M. Wt: 289.335
InChI Key: VYKDKBZUOBCVTK-UHFFFAOYSA-N
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Description

4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.335. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Protein Kinases

Compounds with an imidazole scaffold, such as the one , have been explored for their ability to inhibit protein kinases, particularly the p38 mitogen-activated protein (MAP) kinase. This kinase plays a crucial role in the inflammatory response, and its inhibitors can potentially treat various inflammatory diseases. The design, synthesis, and activity studies of these inhibitors are based on the understanding of crystal structures of p38 in complex with small organic ligands, aiming to achieve high binding selectivity and potency by targeting the ATP pocket and hydrophobic regions of the kinase (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Synthetic and Medicinal Applications of Heterocyclic N-oxide Molecules

Heterocyclic N-oxide derivatives, including imidazoles, have shown significant versatility in organic synthesis, catalysis, and drug development. Their functionalities facilitate the formation of metal complexes, catalyst designs, and asymmetric syntheses. Moreover, these compounds exhibit potent anticancer, antibacterial, and anti-inflammatory activities, demonstrating their critical role in medicinal chemistry (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Optical Sensors and Biological Significance

Pyrimidine derivatives, including those structurally similar to the compound , have been utilized as optical sensors due to their ability to form coordination and hydrogen bonds. These materials serve as exquisite sensing probes while also possessing a range of biological and medicinal applications. This dual functionality underscores the importance of pyrimidine-based compounds in developing new optical sensing technologies and therapeutic agents (Jindal & Kaur, 2021).

Antibacterial Applications

Imidazopyridine-based derivatives are notable for their pharmacological activities, including antibacterial properties. The synthesis and study of these compounds have provided valuable insights into developing new antibacterial agents to combat multi-drug-resistant infections. This area of research is particularly relevant given the growing threat of antibiotic resistance (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).

Electroluminescent Materials

The integration of quinazoline and pyrimidine rings into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. These compounds are investigated for their potential applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Such research demonstrates the importance of these heterocyclic compounds in advancing technology and materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety and Hazards

While specific safety and hazards data for this compound is not available, it’s important to handle all chemical compounds with care. Avoid ingestion and inhalation, avoid dust formation, and do not get the compound in eyes, on skin, or on clothing .

Biochemical Analysis

Biochemical Properties

4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of tubulin polymerization. This compound interacts with tubulin, a protein that is essential for the formation of microtubules, which are critical components of the cytoskeleton. By binding to the colchicine site on tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been shown to interact with other biomolecules such as heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), further contributing to its antiproliferative effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has demonstrated potent antiproliferative activity against several cancer cell lines, including HeLa, MCF-7, and A549 cells . It induces G2/M phase cell cycle arrest and promotes apoptosis by disrupting microtubule dynamics . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting key enzymes and proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with tubulin and other biomolecules. By binding to the colchicine site on tubulin, this compound inhibits tubulin polymerization, leading to the destabilization of microtubules and subsequent cell cycle arrest . Additionally, this compound inhibits Hsp90, TrxR, and HLSD1, which are involved in protein folding, redox regulation, and epigenetic modifications, respectively . These interactions result in changes in gene expression and cellular function, contributing to the compound’s antiproliferative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been studied extensively. Over time, the compound’s ability to inhibit tubulin polymerization and induce apoptosis remains consistent, although prolonged exposure may lead to adaptive cellular responses . In in vitro and in vivo studies, the long-term effects of this compound on cellular function include sustained cell cycle arrest and apoptosis, with minimal signs of resistance development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . The threshold effects of this compound in animal models highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s interaction with TrxR and HLSD1 affects redox balance and epigenetic modifications, respectively . Additionally, this compound influences metabolic flux and metabolite levels by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions contribute to the compound’s overall antiproliferative effects by disrupting cellular energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it binds to tubulin and other target proteins, leading to its accumulation in the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles . In the cytoplasm, this compound binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest . In the nucleus, the compound interacts with HLSD1 and other nuclear proteins, affecting gene expression and epigenetic modifications .

Properties

IUPAC Name

4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-19-11-6-9(7-12(20-2)15(11)21-3)13-14-10(4-5-16-13)17-8-18-14/h6-8,13,16H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKDKBZUOBCVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCN2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.